1-(2,4-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
Piperazine derivatives have garnered attention in the realm of medicinal chemistry due to their versatile biological activities and applications in drug discovery. The specific compound , featuring dimethylbenzyl and trifluoromethylphenyl groups attached to a piperazine backbone, is part of this broader class of compounds, which are explored for their potential in various therapeutic areas.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including cyclocondensation, substitution, and catalytic processes. For instance, Rajkumar et al. (2014) detailed a synthesis method for related piperazine derivatives using a four-component cyclocondensation, highlighting the utility of catalysts like SO4^2-/Y2O3 in promoting these reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure investigations of piperazine derivatives are crucial for understanding their chemical behavior and biological activity. Techniques such as NMR, mass spectrometry, and X-ray crystallography are commonly employed. Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives incorporating piperazine moieties, utilizing X-ray crystallography alongside DFT calculations to analyze molecular packing and intermolecular interactions (Shawish, Soliman, & Haukka, 2021).
properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-6-7-17(16(2)12-15)14-24-8-10-25(11-9-24)19-5-3-4-18(13-19)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXCLLMEJIIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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